molecular formula C17H21N B14130952 4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile

4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile

Cat. No.: B14130952
M. Wt: 239.35 g/mol
InChI Key: HGOVQAAGSNUFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile is an organic compound with the molecular formula C17H21N It is characterized by a cyclohexene ring substituted with a tert-butyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile typically involves the reaction of 4-tert-butylcyclohexanone with benzonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-Butyl-cyclohex-1-enyl)benzonitrile is unique due to its combination of a cyclohexene ring, tert-butyl group, and benzonitrile moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

4-(4-tert-butylcyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C17H21N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-8,16H,9-11H2,1-3H3

InChI Key

HGOVQAAGSNUFRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.